molecular formula C20H19ClN2O5S B7714491 3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide

3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide

Cat. No.: B7714491
M. Wt: 434.9 g/mol
InChI Key: ARDPYLMWVHZJFY-UHFFFAOYSA-N
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Description

3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, ethoxy, and furan-2-ylmethylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the chloro, ethoxy, and furan-2-ylmethylsulfamoyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring, in particular, may play a crucial role in binding to biological targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the furan-2-ylmethylsulfamoyl group in 3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide distinguishes it from other similar compounds. This unique functional group may confer specific biological activities and chemical reactivity that are not observed in its analogs.

Properties

IUPAC Name

3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S/c1-2-27-19-9-8-17(29(25,26)22-13-16-7-4-10-28-16)12-18(19)23-20(24)14-5-3-6-15(21)11-14/h3-12,22H,2,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDPYLMWVHZJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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